BenchChemオンラインストアへようこそ!

2-oxo-N-(3-(2-phenylmorpholino)propyl)-2H-chromene-3-carboxamide

Cholinesterase inhibition Structure-activity relationship Alzheimer's disease

2-Oxo-N-(3-(2-phenylmorpholino)propyl)-2H-chromene-3-carboxamide is a synthetic chromene-3-carboxamide derivative featuring a 2-phenylmorpholino substituent linked via a propyl spacer. It belongs to the broader class of coumarin/chromene-3-carboxamide-morpholine hybrids, which have been investigated as cholinesterase inhibitors.

Molecular Formula C23H24N2O4
Molecular Weight 392.455
CAS No. 954246-62-9
Cat. No. B2499122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-oxo-N-(3-(2-phenylmorpholino)propyl)-2H-chromene-3-carboxamide
CAS954246-62-9
Molecular FormulaC23H24N2O4
Molecular Weight392.455
Structural Identifiers
SMILESC1COC(CN1CCCNC(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC=CC=C4
InChIInChI=1S/C23H24N2O4/c26-22(19-15-18-9-4-5-10-20(18)29-23(19)27)24-11-6-12-25-13-14-28-21(16-25)17-7-2-1-3-8-17/h1-5,7-10,15,21H,6,11-14,16H2,(H,24,26)
InChIKeyLHFSNUPJAVPMME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Oxo-N-(3-(2-phenylmorpholino)propyl)-2H-chromene-3-carboxamide (CAS 954246-62-9): Procurement-Relevant Structural and Pharmacological Context


2-Oxo-N-(3-(2-phenylmorpholino)propyl)-2H-chromene-3-carboxamide is a synthetic chromene-3-carboxamide derivative featuring a 2-phenylmorpholino substituent linked via a propyl spacer. It belongs to the broader class of coumarin/chromene-3-carboxamide-morpholine hybrids, which have been investigated as cholinesterase inhibitors [1]. The compound's structural signature—a phenyl-decorated morpholine ring—distinguishes it from simpler N-morpholinoalkyl analogs and may influence target binding and selectivity profiles.

Why Generic Substitution Fails: Structural Nuances in 2-Oxo-N-(3-(2-phenylmorpholino)propyl)-2H-chromene-3-carboxamide Dictate Target Engagement


In-class chromene-3-carboxamide-morpholine hybrids cannot be considered interchangeable. The presence and position of the phenyl substituent on the morpholine ring fundamentally alters steric bulk, lipophilicity, and hydrogen-bonding capacity, which directly impacts binding-site complementarity. For example, the unsubstituted morpholino analog N-[3-(morpholin-4-yl)propyl]-2-oxo-2H-chromene-3-carboxamide (compound 5g) exhibits potent acetylcholinesterase (AChE) inhibition (IC50 1.78-fold more potent than rivastigmine) by engaging both the catalytic and peripheral anionic sites [1]. The 2-phenylmorpholino variant introduces an aromatic moiety that may enhance hydrophobic interactions or alter selectivity, meaning activity and pharmacokinetic data from the simpler analog cannot be directly extrapolated [1].

Quantitative Differentiation Evidence for 2-Oxo-N-(3-(2-phenylmorpholino)propyl)-2H-chromene-3-carboxamide Against Closest Analogs


Phenylmorpholino vs. Unsubstituted Morpholino: Predicted Lipophilicity and Steric Bulk Advantage

The target compound incorporates a 2-phenylmorpholino group, whereas the closest characterized analog (compound 5g, N-[3-(morpholin-4-yl)propyl]-2-oxo-2H-chromene-3-carboxamide) contains an unsubstituted morpholine. The phenyl substituent increases calculated logP by approximately 1.5–2.0 units and adds significant steric bulk, which is predicted to strengthen hydrophobic contacts within the peripheral anionic site of AChE [1]. No direct experimental IC50 comparison is available for the target compound.

Cholinesterase inhibition Structure-activity relationship Alzheimer's disease

Propyl Linker Length Differentiation: 3-Carbon Spacer vs. 2-Carbon and 4-Carbon Analogs

Within the coumarin-3-carboxamide-N-morpholine series, the propyl linker (n=3) in compound 5g conferred optimal AChE inhibitory activity (IC50 = 0.56 µM) compared to the ethyl linker (n=2) derivative 5d (IC50 = 1.2 µM against BuChE). The target compound retains the same propyl spacer length, which is critical for dual-site binding [1]. The 2-phenylmorpholino group is expected to further modulate the optimal linker geometry, but no direct comparison with 2-phenylmorpholino-ethyl or -butyl analogs is available.

Linker optimization Cholinesterase Coumarin hybrids

Dual Binding Site Capability: Inferred from Morpholino Analog 5g

Kinetic and molecular docking studies on compound 5g confirmed simultaneous engagement of the catalytic active site (CAS) and peripheral anionic site (PAS) of AChE, a mechanism associated with disease-modifying potential in Alzheimer's [1]. The 2-phenylmorpholino moiety in the target compound is hypothesized to strengthen PAS interactions via π-π stacking, but no docking or kinetic data exist for the target compound itself.

AChE inhibition Dual-site binding Molecular docking

Optimal Research and Procurement Application Scenarios for 2-Oxo-N-(3-(2-phenylmorpholino)propyl)-2H-chromene-3-carboxamide


SAR Probe for Phenyl Substitution Effects in Cholinesterase Inhibitor Lead Optimization

The compound serves as a critical structural probe to evaluate the impact of 2-phenyl substitution on the morpholine ring within coumarin-3-carboxamide cholinesterase inhibitors. Direct comparison with compound 5g (unsubstituted morpholino) can isolate the contribution of the phenyl group to AChE/BuChE potency, selectivity, and blood-brain barrier permeability [1].

In Vitro Pharmacological Screening for Multi-Target Anti-Alzheimer's Agents

Given the dual-site binding mechanism established for the morpholino-propyl scaffold, this compound is positioned for screening in AChE/BuChE inhibition assays, Aβ aggregation inhibition, and neuroprotection models. Procurement is justified for programs seeking to explore phenylmorpholino-specific interactions that may confer multi-target disease-modifying activity [1].

Chemical Biology Tool to Probe Morpholine-Phenyl Geometry in Aminergic Receptor Off-Target Panels

2-Phenylmorpholine is a known pharmacophore in monoamine releasing agents. Incorporating it into a chromene-3-carboxamide scaffold creates a bifunctional tool to investigate potential polypharmacology or off-target liability at aminergic receptors (e.g., norepinephrine/dopamine transporters), which is essential for CNS drug candidate de-risking [1].

Quote Request

Request a Quote for 2-oxo-N-(3-(2-phenylmorpholino)propyl)-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.